molecular formula C14H14N2O4 B11661641 N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11661641
M. Wt: 274.27 g/mol
InChI Key: NHEXRCBEXLTPBA-DHDCSXOGSA-N
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Description

N'-[(Z)-(2,3-Dimethoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base synthesized via condensation of furan-2-carbohydrazide with 2,3-dimethoxybenzaldehyde. The Z-configuration of the imine bond (C=N) distinguishes it from the more common E-isomers. Schiff bases of this class are pivotal in coordination chemistry due to their ability to chelate metal ions, and they exhibit diverse biological activities, including antimicrobial and redox-modulating properties . While direct synthetic details for the Z-isomer are sparse in the provided evidence, analogous compounds are typically prepared under reflux conditions with acid catalysis .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-18-11-6-3-5-10(13(11)19-2)9-15-16-14(17)12-7-4-8-20-12/h3-9H,1-2H3,(H,16,17)/b15-9-

InChI Key

NHEXRCBEXLTPBA-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N\NC(=O)C2=CC=CO2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide can be synthesized through the condensation reaction between 2,3-dimethoxybenzaldehyde and furan-2-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s hydrazone group can participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, and notable properties:

Compound Name Aldehyde Component Configuration Key Properties/Activities Reference
N'-[(Z)-(2,3-Dimethoxyphenyl)methylidene]furan-2-carbohydrazide 2,3-Dimethoxyphenyl Z Potential metal chelation, steric hindrance Target Compound
N-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) 3-Hydroxy-4-methoxyphenyl E Forms Co(II)/Cd(II) complexes; crystallographic studies
N'-[(5-Methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide (3b) 5-Methoxyindole-3-carbaldehyde - In vivo toxicity, intestinal permeability studies
N'-[(4-Methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide (5d) 4-Methoxybenzaldehyde - Antimicrobial activity; extended π-system
N′-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide 3-Ethoxy-2-hydroxybenzaldehyde E Steric and electronic modulation

Key Observations :

  • Substituent Effects : The 2,3-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, enhancing metal-binding affinity compared to hydroxy-substituted analogs like L1 . However, hydroxy groups may facilitate hydrogen bonding, influencing solubility and biological activity .
  • Heterocyclic Modifications : Indole-containing analogs (e.g., 3b) demonstrate unique redox properties and cytotoxicity, likely due to the indole moiety’s planar structure and metabolic interactions .

Metal Complexation Behavior

Schiff bases are widely studied for their metal-chelating capabilities. For example:

  • L1 (E-isomer) : Forms stable Co(II) and Cd(II) complexes characterized by IR and X-ray diffraction. The C=O and C=N stretches in L1 appear at 1664 cm⁻¹ and 1629 cm⁻¹, respectively, indicating strong coordination sites .
  • No direct evidence of its complexes is provided, but similar furan-carbohydrazides are known to bind transition metals .

Physical and Spectroscopic Properties

  • IR Spectroscopy: L1 displays C=O and C=N stretches at 1664 cm⁻¹ and 1629 cm⁻¹ , while chromeno-pyridine analogs () show shifts to 1671 cm⁻¹ (C=O) due to extended conjugation .

Biological Activity

N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C12H14N4O3
  • Molar Mass : 258.26 g/mol
  • Structural Features : The compound features a furan ring and a hydrazide moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to furan-carbohydrazides. For instance, derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
F8-B6A5491.57
F8-B22HeLa1.55

These compounds act by inhibiting key enzymes involved in cancer cell proliferation. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring significantly affect potency.

2. Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines. For example, studies on similar furan derivatives demonstrated a reduction in TNF-alpha and IL-6 levels in vitro.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antiviral Activity

A recent study identified a related compound as a novel inhibitor of SARS-CoV-2 main protease (Mpro). The compound exhibited an IC50 value of 10.76 µM with low cytotoxicity in Vero cells (CC50 > 100 µM) . This suggests potential applicability in treating viral infections.

Case Study 2: Structure-Activity Relationship Analysis

Research into the SAR of furan derivatives revealed that substituents on the phenyl ring significantly influence biological activity. The presence of methoxy groups was associated with enhanced potency against cancer cell lines .

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